molecular formula C7H15ClFNO2S B13566673 (Azepan-4-yl)methanesulfonylfluoridehydrochloride

(Azepan-4-yl)methanesulfonylfluoridehydrochloride

Cat. No.: B13566673
M. Wt: 231.72 g/mol
InChI Key: CVFXFINQHMNMIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Azepan-4-yl)methanesulfonylfluoridehydrochloride typically involves the reaction of azepane derivatives with methanesulfonyl fluoride. One common method is to treat methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to obtain methanesulfonyl fluoride . This intermediate can then react with azepane derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(Azepan-4-yl)methanesulfonylfluoridehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted azepane derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

(Azepan-4-yl)methanesulfonylfluoridehydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Azepan-4-yl)methanesulfonylfluoridehydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an irreversible inhibitor of acetylcholinesterase by forming a covalent bond with the enzyme’s active site . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Azepan-4-yl)methanesulfonylfluoridehydrochloride is unique due to its combination of the azepane ring and methanesulfonyl fluoride moiety, which imparts specific chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it a valuable compound for research in neurochemistry and potential therapeutic applications.

Properties

Molecular Formula

C7H15ClFNO2S

Molecular Weight

231.72 g/mol

IUPAC Name

azepan-4-ylmethanesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2;1H

InChI Key

CVFXFINQHMNMIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)CS(=O)(=O)F.Cl

Origin of Product

United States

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